4-Methyl-4-undecanol

Beschreibung

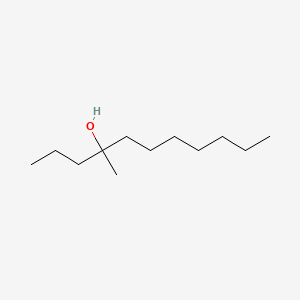

4-Methyl-4-undecanol (C₁₂H₂₆O) is a branched primary alcohol characterized by an 11-carbon chain with a methyl group at the fourth carbon and a hydroxyl (-OH) group at the same position. However, specific experimental data on this compound are scarce in publicly available literature, necessitating comparisons with structurally related analogs.

Eigenschaften

Molekularformel |

C12H26O |

|---|---|

Molekulargewicht |

186.33 g/mol |

IUPAC-Name |

4-methylundecan-4-ol |

InChI |

InChI=1S/C12H26O/c1-4-6-7-8-9-11-12(3,13)10-5-2/h13H,4-11H2,1-3H3 |

InChI-Schlüssel |

ORJDSXJLQMPGJP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(C)(CCC)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Methyl-4-undecanol has been investigated for its potential use in drug formulation. Its ability to enhance the solubility of poorly soluble drugs makes it a candidate for use as a solubilizing agent in pharmaceuticals. Research indicates that long-chain alcohols can improve the bioavailability of certain medications by facilitating their absorption in the gastrointestinal tract.

Case Study:

A study on the formulation of a poorly soluble anti-inflammatory drug demonstrated that incorporating this compound significantly increased the drug's solubility and absorption rates in animal models, highlighting its potential as an excipient in pharmaceutical formulations .

Cosmetic Industry

In cosmetics, this compound serves as an emollient and skin-conditioning agent. Its long-chain structure allows it to form a protective barrier on the skin, enhancing moisture retention and providing a smooth feel.

Data Table: Cosmetic Applications of this compound

| Product Type | Function | Concentration Range |

|---|---|---|

| Moisturizers | Emollient, skin conditioner | 1% - 5% |

| Sunscreens | Film-forming agent | 0.5% - 3% |

| Hair Care Products | Conditioning agent | 0.5% - 2% |

Industrial Applications

The compound is also utilized in industrial applications as a surfactant and emulsifier. Its effectiveness in reducing surface tension makes it suitable for use in detergents and cleaning agents.

Case Study:

Research conducted on industrial cleaning formulations showed that products containing this compound exhibited superior cleaning performance compared to those without it. The compound's ability to emulsify oils and grease was particularly noted .

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various pathogens. Its long-chain structure contributes to its ability to disrupt microbial membranes, making it effective against bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.3% |

| Candida albicans | 0.7% |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table highlights key structural differences between 4-Methyl-4-undecanol and selected analogs:

Key Observations :

- 4-Methyl-1-undecene: This alkene shares the same methyl branching at C4 but lacks the hydroxyl group, resulting in lower polarity and a significantly lower boiling point (~170–180°C estimated).

- Benzyl Alcohol Derivative: The presence of a phenyl ring and ether linkage in this compound introduces aromaticity and increased rigidity, leading to higher melting points and altered solubility (e.g., reduced water solubility compared to this compound) .

Physical and Chemical Properties

| Property | This compound | 4-Methyl-1-undecene | Benzenemethanol Derivative |

|---|---|---|---|

| Boiling Point | >200°C (estimated) | ~170–180°C (estimated) | >250°C (estimated) |

| Water Solubility | Low (mg/L range) | Insoluble | Very low (μg/L range) |

| Synthesis Complexity | Moderate | Low | High (multi-step synthesis) |

Notes:

- The hydroxyl group in this compound enables hydrogen bonding, increasing its boiling point relative to 4-Methyl-1-undecene.

- The benzyl alcohol derivative’s aromatic structure enhances thermal stability but complicates synthesis due to steric hindrance and the need for protective group strategies .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing 4-Methyl-4-undecanol, and how can researchers validate its purity?

- Methodological Answer :

- Gas Chromatography/Mass Spectrometry (GC/MS) : Use retention indices (e.g., KI: 1288 ) and spectral libraries to confirm molecular structure. Compare with literature-reported CAS# 4272-06-4 for alignment .

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify branching at the 4-position and hydroxyl group placement. Cross-reference with SciFinder or Reaxys databases for known spectra .

- Purity Validation : Perform melting point analysis (if solid) or refractive index measurements. Discrepancies in literature values (e.g., melting points) should trigger recrystallization or column chromatography .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Route Selection : Prioritize routes with documented high yields, such as Grignard reactions involving methylmagnesium bromide and undecanone derivatives .

- Trial Experiments : Conduct small-scale trials to optimize reaction conditions (temperature, solvent, catalyst). Use statistical tools like ANOVA to assess variable impacts .

- Byproduct Mitigation : Monitor for common byproducts (e.g., elimination products) via thin-layer chromatography (TLC) and adjust quenching protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR/IR) when characterizing novel derivatives of this compound?

- Methodological Answer :

- Error Analysis : Quantify instrumental uncertainties (e.g., NMR shimming, GC carrier gas flow rate) and repeat measurements under controlled conditions .

- Comparative Studies : Synthesize analogous compounds (e.g., 4-Methyl-4-nonanol ) to isolate spectral contributions from the methyl branch vs. hydroxyl group.

- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

Q. What experimental strategies can elucidate the steric and electronic effects of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Vary substrate concentration and measure reaction rates under controlled conditions to assess steric hindrance.

- Isotopic Labeling : Introduce deuterium at the hydroxyl group to track hydrogen bonding interactions via kinetic isotope effects (KIE) .

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) or AFM to study adsorption behavior on catalytic surfaces .

Q. How can researchers systematically address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Scale-Up Trials : Identify non-linear effects (e.g., heat transfer limitations) using factorial design experiments. Monitor exotherms with in-situ IR .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect intermediate degradation or side reactions .

- Solvent Optimization : Screen solvents for improved solubility of intermediates. Use Hansen solubility parameters to predict compatibility .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing biological activity data of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Report EC values with 95% confidence intervals .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with bioactivity .

- Error Reporting : Calculate standard deviations for triplicate measurements and use error bars in graphs. Exclude outliers via Grubbs’ test .

Q. How should researchers present large datasets (e.g., catalytic performance metrics) without overwhelming readers?

- Methodological Answer :

- Selective Inclusion : Highlight processed data (e.g., turnover frequencies, selectivity ratios) in the main text. Archive raw data (e.g., GC traces, HPLC chromatograms) in appendices .

- Visual Summaries : Use heatmaps to compare substrate scope or radar charts to illustrate multifactorial optimizations .

- Metadata Annotation : Include instrument calibration dates and batch numbers for reagents to enhance reproducibility .

Unresolved Questions and Future Directions

Q. What are the key knowledge gaps in understanding the environmental fate of this compound?

- Methodological Answer :

- Biodegradation Studies : Conduct OECD 301F tests to measure mineralization rates in aqueous systems. Compare with structurally similar alcohols (e.g., 4-Methylnonan-4-ol ).

- Ecotoxicology : Use Daphnia magna acute toxicity assays to establish LC values. Correlate with logK predictions .

- Lifecycle Analysis : Model emissions from lab-scale syntheses to identify hotspots for green chemistry improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.